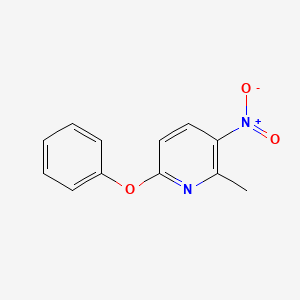

2-Methyl-3-nitro-6-phenoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitro-6-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-9-11(14(15)16)7-8-12(13-9)17-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBSKZKMHJBACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285914 | |

| Record name | Pyridine, 2-methyl-3-nitro-6-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28232-35-1 | |

| Record name | Pyridine, 2-methyl-3-nitro-6-phenoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28232-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methyl-3-nitro-6-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 2 Methyl 3 Nitro 6 Phenoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Dynamics at the Phenoxy Position

Nucleophilic aromatic substitution is a key reaction for functionalizing pyridine (B92270) rings, especially when they are rendered electron-deficient by electron-withdrawing groups. wikipedia.orgnumberanalytics.comlibretexts.org In the case of 2-methyl-3-nitro-6-phenoxypyridine, the phenoxy group at the 6-position is a potential leaving group for SNAr reactions.

The general mechanism for SNAr involves a two-step addition-elimination process. nih.govyoutube.com A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com Subsequently, the leaving group departs, and the aromaticity of the ring is restored. nih.gov

The nitro group (-NO2) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature. wikipedia.orgnumberanalytics.comwikipedia.org It activates the pyridine ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the nitro group is in the meta position relative to the phenoxy leaving group, which generally results in weaker activation compared to ortho or para substitution. youtube.com

However, the pyridine nitrogen itself is strongly electron-withdrawing, which, in concert with the nitro group, significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack. Studies on related nitropyridine systems have shown that even a meta-positioned nitro group can facilitate SNAr reactions, although potentially requiring more forcing conditions than ortho- or para-activated systems. wikipedia.org

Kinetic studies on similar systems, such as 2-methoxy-3-nitropyridine, have shown that these reactions proceed via a typical SNAr mechanism where the initial attack of the nucleophile is the rate-determining step. researchgate.net

Reactivity of the Nitro Group

The nitro group is not only an activating group but also a reactive functional group that can undergo various transformations.

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. wikipedia.org This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). The resulting 2-methyl-6-phenoxypyridin-3-amine (B7941893) is a valuable intermediate for the synthesis of more complex molecules.

Biocatalytic reductions using nitroreductase enzymes have also emerged as a powerful method for the selective reduction of nitroarenes to anilines. researchgate.netnih.gov These enzymatic systems often operate under mild conditions and can exhibit high chemoselectivity. nih.gov For instance, the reduction of nitroaromatics to the corresponding amines is a six-electron reduction process. researchgate.net

Table 1: Examples of Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Product |

| H2, Pd/C | Methanol, room temperature | 2-Methyl-6-phenoxypyridin-3-amine |

| Fe, HCl | Ethanol/Water, reflux | 2-Methyl-6-phenoxypyridin-3-amine |

| SnCl2·2H2O | Ethanol, reflux | 2-Methyl-6-phenoxypyridin-3-amine |

| Nitroreductase | Biocatalytic conditions | 2-Methyl-6-phenoxypyridin-3-amine |

In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, a process known as nitro group displacement. nih.gov While less common than halide or phenoxide displacement, it can occur under specific conditions, particularly with soft nucleophiles like thiolates. nih.govmdpi.comsciforum.net

Studies on related 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov The regioselectivity of this reaction can be influenced by the presence of other substituents on the pyridine ring. nih.govmdpi.com For example, in 2-methyl-3,5-dinitropyridine, reaction with benzylthiol can lead to a mixture of isomers where the 3-nitro group is predominantly replaced. mdpi.comresearchgate.net

Reactivity of the Methyl Group

The methyl group on the pyridine ring also possesses a degree of reactivity. The acidity of the protons on a methyl group attached to a pyridine ring is increased due to the electron-withdrawing nature of the ring. mdpi.com This effect is further enhanced by the presence of other electron-withdrawing groups like the nitro group. mdpi.com

This increased acidity allows the methyl group to be deprotonated by a suitable base, forming a carbanion. This carbanion can then participate in various reactions, such as condensation with aldehydes. For instance, 2-methyl-3-nitropyridine (B124571) derivatives have been shown to react with aromatic aldehydes in the presence of a base like piperidine (B6355638) to form 2-styryl-3-nitropyridines. nih.govmdpi.com The presence of a nitro group can significantly increase the reactivity of the adjacent methyl group in such condensation reactions. mdpi.com

Condensation Reactions and Alkylation Pathways

The reactivity of the 2-methyl group in this compound is significantly influenced by the adjacent electron-withdrawing nitro group at the 3-position. This activation is crucial for condensation reactions, particularly with aldehydes.

Condensation Reactions: The methyl group at the C-2 position is activated by the strongly electron-withdrawing nitro group, making its protons acidic enough to be removed by a base. This generates a nucleophilic carbanion that can participate in condensation reactions. Studies on similar 2-methyl-3-nitropyridine systems show that they readily react with various aromatic aldehydes in the presence of a base. acs.orgwikipedia.org The reaction typically proceeds via a Knoevenagel-type condensation mechanism, leading to the formation of 2-styryl-3-nitropyridine derivatives. youtube.com The reaction is often carried out under mild conditions, for instance, using piperidine as a catalyst in a solvent like toluene. acs.org This method provides a metal-free alternative to cross-coupling reactions like the Heck reaction for forming such vinylpyridines. wikipedia.org

Alkylation Pathways: The nucleophilic character of the pyridine nitrogen and the potential for deprotonation of the activated methyl group present two main pathways for alkylation. Direct N-alkylation would form a pyridinium (B92312) salt. However, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the nitrogen less nucleophilic.

Alternatively, base-mediated C-alkylation at the methyl group is a viable pathway. Deprotonation of the methyl group creates a potent carbon nucleophile that can react with various alkylating agents. While direct studies on the alkylation of this compound are scarce, the principles are well-established for activated methyl groups on heterocyclic rings. byjus.com The choice of base and reaction conditions is critical to favor C-alkylation over potential competing reactions, such as nucleophilic aromatic substitution. Classical methods for pyridine alkylation often involve the use of alkyllithium reagents or the generation of radical intermediates. acs.orgyoutube.com

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Condensation | Aromatic aldehydes, Piperidine, Toluene, Heat | 2-Styryl-3-nitropyridine derivatives | acs.org |

| C-Alkylation (General) | Strong base (e.g., LDA), Alkyl halide | 2-Alkyl-3-nitropyridine derivatives | youtube.com |

| N-Alkylation (General) | Alkyl halide | Pyridinium salt |

Acid-Base Properties and Anion Formation

The acid-base characteristics of this compound are dictated by several features: the basicity of the pyridine nitrogen, the acidity of the methyl protons, and the electron-accepting nature of the nitro group.

Acidity and Carbanion Formation: The most significant acidic site is the methyl group. The adjacent nitro group at C-3 strongly stabilizes the conjugate base through resonance and inductive effects. Deprotonation by a suitable base (e.g., alkoxides, lithium diisopropylamide) leads to the formation of a resonance-stabilized carbanion, which is the key intermediate in the condensation and C-alkylation reactions discussed previously. acs.org

Anion Radical Formation: The nitro group makes the molecule an excellent electron acceptor. In the presence of strong reducing agents or certain organobases, this compound can accept an electron to form a stable radical anion. nih.gov This process, known as single-electron transfer (SET), generates a species where the unpaired electron is primarily localized on the nitro group. The formation of such radical anions is a key step in many nucleophilic aromatic substitution reactions involving nitroarenes. nih.gov

Electrophilic Aromatic Substitution on the Pyridine and Phenoxy Rings

Electrophilic aromatic substitution (EAS) on this compound is a challenging reaction due to the highly deactivated nature of the pyridine ring. The reactivity of the two aromatic systems, the pyridine and the phenoxy ring, must be considered separately.

Phenoxy Ring: In contrast to the pyridine ring, the attached phenoxy ring is activated towards electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group. Therefore, electrophiles will preferentially attack the phenoxy ring at the positions ortho and para to the ether linkage.

| Ring System | Substituent | Position | Activating/Deactivating | Directing Effect |

| Pyridine | -NO₂ | 3 | Strongly Deactivating | meta (to C3) -> C5 |

| Pyridine | -CH₃ | 2 | Weakly Activating | ortho, para (to C2) -> C3, C5 |

| Pyridine | -OPh | 6 | Activating (Resonance) | ortho, para (to C6) -> C5 |

| Pyridine | Ring N | 1 | Strongly Deactivating | meta (to N) -> C3, C5 |

| Phenoxy | -O-Py | - | Activating | ortho, para |

Considering these factors, any EAS reaction would overwhelmingly favor substitution on the phenoxy ring at the ortho and para positions.

Radical Reactions and Single-Electron Transfer Processes

The nitroaromatic moiety is well-known for its ability to participate in radical reactions, primarily through single-electron transfer (SET) processes.

Upon interaction with an electron donor, the nitro group of this compound can accept a single electron to form a radical anion, [NO₂]•⁻. This process is fundamental to its reactivity. Studies on analogous nitroaromatic compounds have shown that these radical anions can be generated using chemical reductants, electrochemical methods, or photochemistry. nih.govrsc.org The formation of this radical anion is often the initial step in Vicarious Nucleophilic Substitution (VNS) and other SNAr reactions.

Once formed, the radical anion is a key intermediate. For example, in reactions with nucleophiles, the radical anion can couple with a nucleophile, and subsequent loss of a leaving group or an electron restores aromaticity. Furthermore, the presence of a methyl group offers a site for potential radical abstraction, although reactions involving the nitro group are generally more prevalent. The generation of radical species can also be facilitated by metal catalysts, which can engage in SET with the substrate to initiate catalytic cycles. scitechdaily.com

Mechanistic Studies of Rearrangement Reactions Involving the Pyridine Core

While rearrangement reactions are a broad class of organic transformations, documented mechanistic studies on the skeletal rearrangement of the 2-methyl-3-nitropyridine core itself are not common. wikipedia.org Most research focuses on functional group transformations or substitutions on the intact ring.

However, recent advancements in synthetic chemistry have explored the skeletal editing of pyridine rings through various means, including photochemical methods. acs.orgnih.govchinesechemsoc.org These modern techniques can transform pyridines into other heterocyclic or carbocyclic systems, such as bicyclic pyrazolines or even benzene (B151609) derivatives, through complex reaction cascades involving ring-opening, cyclization, and atom insertion/deletion. acs.orgrsc.org For instance, photochemical energy transfer can induce a di-π-ethane rearrangement in pyridines, leading to the formation of three-membered rings. chinesechemsoc.org Another strategy involves a sequence of pyridine ring-opening, hydrolysis, olefination, and electrocyclization to transmute the nitrogen-containing ring into a benzene ring. rsc.org

These reactions, however, are not simple rearrangements of the existing this compound structure but rather complete transformations of the core skeleton. Classic rearrangement reactions like the Hofmann or Beckmann rearrangements involve specific functional groups (amides, oximes) and are not directly applicable to the pyridine ring itself, but rather to substituents attached to it. byjus.com Therefore, while the pyridine scaffold can be induced to rearrange under specific, often photochemical, conditions, there is little evidence for common thermal or acid-catalyzed skeletal rearrangements for this particular substitution pattern.

Derivatization and Analogues of 2 Methyl 3 Nitro 6 Phenoxypyridine

Structural Modification of the Phenoxy Moiety

The phenoxy group at the 6-position of the pyridine (B92270) ring is a prime site for structural variation, primarily through nucleophilic aromatic substitution (SNAr) reactions. This approach allows for the introduction of a wide range of substituted phenoxy and heteroaryloxy groups, thereby modulating the electronic and steric characteristics of the molecule.

Introduction of Substituted Phenoxy Groups

The synthesis of analogues bearing substituted phenoxy groups typically involves the reaction of 2-chloro-6-methyl-3-nitropyridine (B1586791) with a variety of substituted phenols. The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro substituent. While specific studies on 2-methyl-3-nitro-6-phenoxypyridine as a starting material for further phenoxy group exchange are not extensively documented, the general principles of SNAr on related nitropyridine systems are well-established.

The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol (B47542) and enhance its nucleophilicity. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly employed to facilitate the reaction. A variety of substituted phenols, bearing either electron-donating or electron-withdrawing groups, can be utilized to generate a library of derivatives with diverse electronic properties.

| Substituent on Phenoxy Ring | Reagents and Conditions | Expected Product |

| 4-Methoxy | 4-Methoxyphenol, K₂CO₃, DMF, heat | 2-Methyl-3-nitro-6-(4-methoxyphenoxy)pyridine |

| 4-Chloro | 4-Chlorophenol, NaH, THF, rt | 2-Methyl-3-nitro-6-(4-chlorophenoxy)pyridine |

| 3-Trifluoromethyl | 3-(Trifluoromethyl)phenol, Cs₂CO₃, DMF, heat | 2-Methyl-3-nitro-6-(3-(trifluoromethyl)phenoxy)pyridine |

| 2-Methyl | o-Cresol, K₂CO₃, DMF, heat | 2-Methyl-3-nitro-6-(o-tolyloxy)pyridine |

Heteroaryloxy Analogues

In a similar fashion to the introduction of substituted phenoxy groups, heteroaryloxy analogues can be synthesized by reacting 2-chloro-6-methyl-3-nitropyridine with various hydroxy-substituted heterocyclic compounds. This approach allows for the incorporation of diverse heteroaromatic systems, which can significantly influence the biological activity and physical properties of the resulting molecules.

The reaction conditions are analogous to those used for phenoxy derivatization, typically involving a base and a polar aprotic solvent. The nucleophilicity of the heteroaromatic alcohol and the electrophilicity of the nitropyridine substrate are key factors in determining the reaction's success.

| Heteroaromatic Alcohol | Reagents and Conditions | Expected Product |

| 3-Hydroxypyridine | 3-Hydroxypyridine, NaH, DMF, heat | 2-Methyl-3-nitro-6-(pyridin-3-yloxy)pyridine |

| 2-Hydroxyquinoline | 2-Hydroxyquinoline, K₂CO₃, DMF, heat | 2-Methyl-3-nitro-6-(quinolin-2-yloxy)pyridine |

| 4-Hydroxy-2-methylpyrimidine | 4-Hydroxy-2-methylpyrimidine, Cs₂CO₃, THF, rt | 6-((2-Methylpyrimidin-4-yl)oxy)-2-methyl-3-nitropyridine |

Transformations at the Methyl Group

The methyl group at the 2-position of the pyridine ring offers another avenue for derivatization, allowing for the introduction of various functional groups and the extension of the carbon framework.

Functionalization to Alkenyl and Alkynyl Derivatives

The methyl group of 2-methyl-3-nitropyridines can be activated for condensation reactions with aldehydes to yield 2-styryl-3-nitropyridine derivatives. mdpi.com This transformation is typically carried out under mild conditions and provides a route to extended conjugated systems. mdpi.com

The synthesis of alkynyl derivatives can be achieved through Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org To apply this to this compound, the methyl group would first need to be converted to a suitable handle for coupling, such as a halomethyl group, or the pyridine ring itself would need to be halogenated at the 2-position.

Table 3: Examples of Alkenyl and Potential Alkynyl Derivatives

| Derivative Type | Synthetic Approach | Reagents and Conditions |

| Alkenyl (Styryl) | Condensation with aromatic aldehydes | Aromatic aldehyde, base (e.g., piperidine), solvent (e.g., toluene), heat |

| Alkynyl | Sonogashira coupling of a 2-halo precursor | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., Et₃N) |

Formation of Carbonyl and Carboxylic Acid Derivatives

The oxidation of the methyl group to a carbonyl (aldehyde) or a carboxylic acid represents a significant functional group transformation. While specific methods for the oxidation of this compound are not detailed in the available literature, general methods for the oxidation of methylpyridines can be considered. These methods often involve strong oxidizing agents like potassium permanganate or nitric acid under harsh conditions. google.comgoogle.com The presence of the nitro and phenoxy groups would necessitate careful selection of reaction conditions to avoid unwanted side reactions. The existence of "2-Methyl-3-nitropyridine-6-carboxylic acid" as a commercially available compound suggests that this transformation is synthetically feasible. mdma.ch

A milder, indirect approach could involve the halogenation of the methyl group followed by hydrolysis or oxidation. For instance, free radical halogenation with N-bromosuccinimide (NBS) could yield a benzylic bromide, which can then be converted to an aldehyde. researchgate.net

Alterations of the Nitro Group

The nitro group is a key functional handle that can be transformed into a variety of other nitrogen-containing functionalities, significantly altering the electronic properties and potential biological activity of the molecule.

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, with catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid combinations (e.g., Sn/HCl, Fe/HCl) being widely employed. jsynthchem.com The choice of reducing agent can be critical for achieving chemoselectivity, especially in the presence of other reducible functional groups. For instance, sodium borohydride in the presence of a transition metal complex can selectively reduce nitro groups. jsynthchem.com

Partial reduction of the nitro group can lead to other functionalities such as nitroso or hydroxylamino groups. Furthermore, the nitro group can sometimes be displaced in nucleophilic aromatic substitution reactions, a process known as denitration, particularly when the pyridine ring is highly activated. acs.orgacs.orgrsc.org

Table 4: Potential Transformations of the Nitro Group

| Transformation | Product | Common Reagents and Conditions |

| Reduction to Amine | 6-Phenoxy-2-methylpyridin-3-amine | H₂/Pd-C; Sn/HCl; Fe/HCl |

| Reduction to Hydroxylamine | N-(6-Phenoxy-2-methylpyridin-3-yl)hydroxylamine | Zn/NH₄Cl |

| Denitration | 2-Methyl-6-phenoxypyridine | Tetrabutylammonium fluoride (TBAF) acs.orgacs.org |

Reduction to Amino and Diazonium Salts

The transformation of the nitro group is a cornerstone of nitroarene chemistry. The electron-withdrawing nature of the nitro group deactivates the pyridine ring, but its reduction unlocks a wealth of synthetic possibilities.

Reduction of Nitro Group: The initial step involves the reduction of the nitro group at the C3 position to a primary amine, yielding 6-phenoxy-2-methylpyridin-3-amine. This transformation is a common and well-established reaction in organic synthesis. mdpi.com A variety of reducing agents can be employed, with the choice often depending on substrate tolerance and desired selectivity. Biocatalytic reduction using nitroreductase enzymes has also emerged as a method for converting nitroarenes to anilines. researchgate.net

Diazotization of Amino Group: The resulting 6-phenoxy-2-methylpyridin-3-amine can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.comgoogleapis.com The resulting 6-phenoxy-2-methylpyridine-3-diazonium salt is a valuable intermediate, as the dinitrogen moiety (N₂) is an excellent leaving group, facilitating a wide array of substitution reactions. nih.gov

Interactive Table: Reagents for Reduction and Diazotization

| Transformation | Reagent(s) | Product |

| Reduction | Sn/HCl or H₂/Pd-C | 6-phenoxy-2-methylpyridin-3-amine |

| Diazotization | NaNO₂ / HCl (aq) | 6-phenoxy-2-methylpyridine-3-diazonium chloride |

Conversions to Other Nitrogen-Containing Functional Groups

Aryl diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups. nih.govresearchgate.net The 6-phenoxy-2-methylpyridine-3-diazonium salt is no exception and can be used to synthesize a variety of substituted phenoxypyridine derivatives that might be inaccessible through direct substitution methods. organic-chemistry.orgwikipedia.org

Sandmeyer and Related Reactions:

Halogenation: The Sandmeyer reaction is a classic method for replacing the diazonium group with a halide. wikipedia.orglscollege.ac.innih.gov Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 3-chloro- or 3-bromo-2-methyl-6-phenoxypyridine. organic-chemistry.orglscollege.ac.in The introduction of iodine can be achieved by reaction with potassium iodide (KI).

Fluorination: The Balz-Schiemann reaction is a specific method for introducing fluorine. lscollege.ac.inwikipedia.org It involves the thermal decomposition of the diazonium tetrafluoroborate salt, which is typically prepared by treating the initial diazonium salt with fluoroboric acid (HBF₄). wikipedia.orgresearchgate.netscienceinfo.com This method is crucial as direct fluorination is often challenging. deepdyve.com

Cyanation: The diazonium group can be replaced by a cyano group using copper(I) cyanide (CuCN), providing a route to nicotinonitrile derivatives.

Hydroxylation: Gentle heating of the diazonium salt solution in water leads to the substitution of the diazonium group with a hydroxyl group, forming 2-methyl-6-phenoxypyridin-3-ol.

Interactive Table: Functional Group Conversions via Diazonium Salt

| Reaction Name | Reagent(s) | Resulting Functional Group | Product |

| Sandmeyer (Chlorination) | CuCl | -Cl | 3-chloro-2-methyl-6-phenoxypyridine |

| Sandmeyer (Bromination) | CuBr | -Br | 3-bromo-2-methyl-6-phenoxypyridine |

| Iodination | KI | -I | 3-iodo-2-methyl-6-phenoxypyridine |

| Balz-Schiemann | 1. HBF₄ 2. Heat | -F | 3-fluoro-2-methyl-6-phenoxypyridine |

| Sandmeyer (Cyanation) | CuCN | -CN | 2-methyl-6-phenoxypyridine-3-carbonitrile |

| Hydroxylation | H₂O, Heat | -OH | 2-methyl-6-phenoxypyridin-3-ol |

Regioisomeric Studies and Synthesis of Related Pyridines

The synthesis of specifically substituted pyridines is a significant area of organic chemistry. organic-chemistry.orgacs.orgnih.govacs.org The preparation of regioisomers of this compound requires careful control over the synthetic strategy, as the directing effects of the substituents play a crucial role. For instance, the synthesis of various 2-methyl-3-nitropyridines often starts from corresponding 2-chloro-3-nitropyridines. mdpi.comnih.gov The chloro group can be displaced by a methyl group precursor, such as a malonic ester anion, followed by hydrolysis and decarboxylation. nih.govresearchgate.net

Controlling regioselectivity during the nitration of substituted pyridines can be challenging. Direct nitration of pyridine itself often results in low yields due to the deactivation of the ring by protonation of the nitrogen atom. researchgate.net Therefore, indirect methods are often employed. One such method involves the reaction of the pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which then rearranges to the 3-nitropyridine (B142982). researchgate.netntnu.no The synthesis of various nitropyridine derivatives can also be achieved through three-component ring transformation reactions, which can provide access to structures not easily produced by other methods. nih.gov

Design and Synthesis of Fused-Ring Systems Incorporating the Pyridine Core

The pyridine ring is a fundamental building block for a vast number of polycyclic and heterocyclic compounds. ias.ac.in The functional groups on this compound and its derivatives can be utilized in cyclization reactions to construct fused-ring systems.

For example, the amino group of 6-phenoxy-2-methylpyridin-3-amine, obtained from the reduction of the parent nitro compound, can be a key nucleophile in condensation reactions. By reacting it with a suitable bifunctional electrophile, it is possible to construct an additional ring fused to the pyridine core. Strategies for synthesizing fused heterocycles often involve either building a new ring onto an existing pyridine structure or constructing the pyridine ring onto a pre-existing cyclic system. ias.ac.in

Furthermore, the methyl group at the C2 position is activated by the adjacent ring nitrogen and the nitro group at C3. This activation allows it to participate in condensation reactions with aldehydes or other carbonyl compounds, which can be the initial step in forming a fused ring. mdpi.comresearchgate.net The transformation of a nitro group into other functionalities can also facilitate intramolecular cyclization to form fused systems like furo[2,3-b]pyridine or pyrrolo[2,3-b]pyridine. ias.ac.inuomustansiriyah.edu.iq The synthesis of fused iridapyrroles, for instance, has been achieved through ortho C-H bond activation of pyridine derivatives. nih.gov

Interactive Table: Examples of Fused Pyridine Systems

| Fused System | General Precursor Type | Potential Synthetic Strategy |

| Pyrrolo[2,3-c]pyridine | 3-Amino-4-halopyridine derivative | Palladium-catalyzed annulation |

| Imidazo[4,5-c]pyridine | 3,4-Diaminopyridine derivative | Condensation with a carboxylic acid or equivalent |

| Thieno[2,3-c]pyridine | 3-Amino-4-mercaptopyridine derivative | Cyclization with an α-haloketone |

| Furo[2,3-c]pyridine | 3-Amino-4-hydroxypyridine derivative | Condensation and cyclization |

Based on a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental data for the specific compound This compound is not publicly available. While research exists for structurally related compounds—such as those with a phenylamino (B1219803) group instead of a phenoxy group, or with different substitution patterns on the pyridine ring—this information cannot be accurately extrapolated to the target molecule.

Therefore, it is not possible to provide a scientifically accurate article with the specific experimental data tables and detailed research findings for each section and subsection as requested in the outline (¹H and ¹³C NMR, 2D NMR, FT-IR, Raman, UV-Vis, HRMS, and X-ray Crystallography) for this compound.

To maintain scientific accuracy and adhere to the strict instructions of focusing solely on the specified compound, the requested article cannot be generated at this time.

Spectroscopic and Structural Elucidation of 2 Methyl 3 Nitro 6 Phenoxypyridine

Chiroptical Spectroscopy of 2-Methyl-3-nitro-6-phenoxypyridine

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. These methods, which include optical rotatory dispersion (ORD) and circular dichroism (CD), rely on the differential interaction of chiral compounds with left and right circularly polarized light. For a molecule to be studied by chiroptical spectroscopy, it must be chiral, meaning it is non-superimposable on its mirror image.

In the case of this compound, the parent compound itself is achiral. It does not possess a stereocenter and, therefore, does not exhibit optical activity. As a result, chiroptical spectroscopic analysis is not applicable to this molecule in its standard form.

For chiroptical spectroscopic methods to be relevant, chiral derivatives of this compound would need to be synthesized. This could be achieved by introducing a chiral center, for instance, by modifying one of the existing substituents or by adding a chiral substituent to the pyridine (B92270) or phenoxy ring. To date, a review of the scientific literature does not indicate that chiral derivatives of this compound have been synthesized or subjected to chiroptical analysis. Consequently, there is no available data on their specific rotation, molar ellipticity, or other chiroptical properties.

Should such chiral derivatives be developed in the future, chiroptical spectroscopy could provide valuable insights into their absolute configuration and conformational preferences in solution.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of computational chemistry, used to determine the optimized molecular geometry and electronic properties of a compound. For 2-Methyl-3-nitro-6-phenoxypyridine, this would involve calculating the most stable three-dimensional arrangement of its atoms and analyzing its electronic distribution. Such studies have been performed on structurally related molecules, like 2-N-phenylamino-3-nitro-6-methylpyridine, to understand how substituents influence the molecular structure and properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's stability and susceptibility to chemical reactions. A smaller gap generally implies higher reactivity. nih.gov This analysis would identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of this compound, offering predictions about its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For the target compound, an MEP map would reveal the reactive sites, likely influenced by the electronegative nitro group and the phenoxy and pyridine (B92270) ring systems.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions (hyperconjugation). For this compound, NBO analysis would clarify the nature of its chemical bonds and the delocalization of electron density throughout the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Rotamer Equilibrium

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable phenoxy group, MD simulations would be essential to explore its different spatial conformations (rotamers) and determine their relative stabilities and the equilibrium between them. This is critical for understanding how the molecule might interact with biological targets. Studies on similar structures, such as 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, have utilized such methods to understand isomeric and rotameric complexity. nih.gov

Quantum-Chemical Studies on Reaction Pathways and Transition States

Quantum-chemical methods can be employed to model entire reaction mechanisms, identifying the transition state structures and calculating the energy barriers associated with them. This provides fundamental insights into reaction kinetics and regioselectivity. For this compound, these studies could, for example, elucidate the mechanisms of its synthesis or its reactions with nucleophiles, as has been explored for related 2-methyl-3-nitropyridines.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. If a set of phenoxypyridine derivatives were synthesized and tested for a specific biological effect, a QSAR model could be developed. This model would use calculated molecular descriptors (properties derived from the chemical structure) to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

While the computational and theoretical tools to thoroughly characterize this compound are well-established, the specific application of these methods to this compound has not been reported in the accessible scientific literature. The synthesis and analysis of related compounds suggest that such studies would yield valuable information regarding its structure, reactivity, and potential applications. Future research is needed to perform these computational investigations and fill the current knowledge gap.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool for predicting the spectroscopic properties of molecules without reliance on experimental data. These computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are routinely employed to calculate various spectroscopic parameters. These parameters include, but are not limited to, vibrational frequencies (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For a novel or uncharacterized compound like this compound, theoretical predictions of its spectroscopic data would be invaluable for its identification and characterization. Such a study would typically involve:

Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule by minimizing its energy.

Vibrational Frequency Calculations: Following optimization, the vibrational modes of the molecule are calculated. These theoretical frequencies can then be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated to predict the NMR chemical shifts. These theoretical values are crucial for interpreting experimental NMR spectra.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Despite the utility of these methods, the absence of published research on this compound means that no such theoretical spectroscopic data or associated data tables can be presented.

While no direct information is available for the target compound, computational studies have been conducted on structurally similar molecules. These studies provide insight into how substituents on the pyridine ring influence its electronic and structural properties. However, in strict adherence to the scope of this article, the findings from these related but distinct compounds cannot be detailed here.

Applications of 2 Methyl 3 Nitro 6 Phenoxypyridine in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

Nitroaromatic compounds, including nitropyridines, are recognized as valuable and readily available precursors for a wide array of chemical transformations. nih.govmdpi.com The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring significantly influences its reactivity, making it a versatile intermediate for constructing more complex molecular architectures.

A key reaction pathway for this compound involves the transformation of its constituent groups. For instance, the nitro group can be reduced to form an amino group (2-methyl-3-aminopyridine), which is a crucial step in the synthesis of various derivatives. google.com This amino intermediate can then undergo further reactions, such as diazotization followed by substitution, to introduce a range of other functionalities onto the pyridine ring. google.com

Furthermore, the methyl group on the pyridine ring can exhibit acidity, allowing it to participate in condensation reactions with aldehydes to form styryl derivatives. mdpi.com The phenoxy group can also be a site for modification, although it is generally more stable. The high reactivity of related 2-chloro-3-nitropyridines towards nucleophiles underscores the utility of the substituted pyridine core in synthetic methodologies. mdpi.comresearchgate.net

Precursor for Pharmaceuticals and Agrochemicals

The pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide range of therapeutic agents. nih.govnih.gov Consequently, derivatives of pyridine, such as 2-Methyl-3-nitro-6-phenoxypyridine, are of significant interest as precursors for new pharmaceutical and agrochemical compounds. Its role as a pharmaceutical intermediate is noted in chemical supply literature, indicating its use in the synthesis of more complex, biologically active molecules.

The synthesis of various bioactive molecules often starts from functionalized nitropyridines. nih.gov For example, nicotinic acid derivatives, which share the core pyridine structure, have been developed into antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.gov The demonstrated biological activities of related nitro-containing heterocyclic compounds, such as nitroimidazoles and other nitropyridine derivatives, further highlight the potential of this compound as a starting material for novel drugs. nih.govresearchgate.net The synthesis of 2-methyl-3-bromopyridine, an important intermediate for medicines and agrochemicals, can be achieved from 2-methyl-3-nitropyridine (B124571), showcasing a practical application of this chemical family. google.com

Building Block for Dyes and Pigments

Nitroaromatic compounds have historically been fundamental in the development of synthetic dyes. mdpi.com The structural features of this compound, specifically the combination of the nitro group (an auxochrome) and the extended conjugation provided by the phenoxy and pyridine rings, suggest its potential as a chromophore or a precursor to one. Pyridine derivatives are utilized in the creation of dyes and pigments. nih.gov The pyridine-3,5-dicarbonitrile (B74902) moiety, for instance, has gained significant attention in materials chemistry for organic light-emitting diodes (OLEDs). nih.gov Related heterocyclic azo dye ligands containing nitro groups have also been synthesized and used to form colored metal complexes. researchgate.net This indicates that the core structure of nitrophenoxypyridine could be adapted for applications in the field of colorants.

Integration into Polymeric Materials and Functionalized Surfaces

The functionalization of material surfaces with polymers is a widely used strategy to impart new properties, such as antimicrobial activity. rsc.org Pyridine derivatives are valuable in materials science, and this compound, with its multiple functional groups, is a candidate for integration into polymeric systems. nih.gov

Surface graft polymerization is an effective method for modifying material surfaces by covalently attaching molecules, which can introduce multifunctional groups and ensure long-term stability. nih.gov The pyridine or phenoxy moieties of this compound could serve as anchor points for "grafting-to" or "grafting-from" polymerization techniques. This would allow for the creation of functionalized surfaces with tailored properties. For example, polymers carrying antimicrobial properties are extensively used to functionalize surfaces to combat microbial contamination. rsc.org Given the known antimicrobial potential of nitro-containing heterocycles, incorporating this compound into a polymer backbone or as a surface ligand could create materials with inherent biocidal or biostatic properties. The use of terpyridine complexes in functional polymers and for surface modification further illustrates the potential of pyridine-based units in advanced materials. tue.nl

Catalysis and Ligand Design (e.g., in cyclometallated complexes)

The design of ligands is crucial for the advancement of homogeneous transition metal catalysis, influencing reactivity, selectivity, and catalyst stability. nih.gov Pyridine-containing molecules are a cornerstone of ligand design due to the excellent coordinating ability of the pyridine nitrogen atom.

This compound possesses multiple potential coordination sites, including the pyridine nitrogen and the oxygen atom of the phenoxy group, making it a candidate for the design of novel ligands for metal complexes. The development of ligands for palladium(II)-catalyzed C–H functionalization has employed scaffolds like 2,6-disubstituted pyridines and 2,2′-bipyridines. nih.gov The structure of this compound fits the profile of a molecule that could be developed into a ligand for such catalytic processes.

Furthermore, nitro-containing ligands have been used to create coordination complexes with interesting biological and electronic properties. researchgate.net For example, 5-nitroimidazole has been incorporated into ruthenium(II) polypyridyl complexes to design novel antimicrobial agents. vwr.com Similarly, Schiff base ligands derived from 5-nitropyridine-2-amine have been used to form copper(II) and zinc(II) complexes with potential biological applications. elsevierpure.com These examples demonstrate a clear precedent for using nitro-substituted pyridines in the design of metal complexes for catalysis and other advanced applications.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of nitrogen-containing heterocyclic compounds is a subject of intense research. mdpi.com The pyridine ring is a key structural motif in drug design, and the introduction of a nitro group can confer significant biological properties. nih.govnih.gov Nitropyridines have been shown to exhibit a range of activities, including antifungal and anticancer effects. nih.gov

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. frontiersin.org For many nitrogen-containing heterocycles, the type and position of substituents on the aromatic ring are critical for their biological function. elsevierpure.commdpi.com For instance, in a series of nicotinic acid hydrazide derivatives, compounds with nitro substituents were found to be among the most active against bacterial and fungal strains. nih.gov The presence of the nitro group in this compound is therefore a strong indicator of its potential for biological activity.

Investigation of Antimicrobial and Antifungal Properties

The search for new antimicrobial and antifungal agents is a global health priority. Nitro-containing heterocyclic compounds, such as nitroimidazoles and nitropyridines, have a well-documented history of antimicrobial efficacy. nih.govresearchgate.netresearchgate.net

Derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide, which are structurally related to the target compound, have been synthesized and tested for their antibacterial and antifungal properties. nih.gov Similarly, various pyridine compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus niger. nih.gov Studies on naphthyridine derivatives, which contain two fused pyridine rings, have also revealed potent antimicrobial activity, with some nitro-substituted versions showing high efficacy. nih.gov The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the target cell, leading to the formation of cytotoxic radicals. This established mode of action provides a strong rationale for investigating the antimicrobial and antifungal potential of this compound.

Exploration of Anti-Parasitic Activity and Mode of Action

While direct experimental studies on the anti-parasitic activity of this compound are not available in the current scientific literature, the broader class of nitroaromatic compounds has been a fertile ground for the discovery of potent anti-parasitic agents. nih.gov This provides a strong basis for hypothesizing the potential activity and mechanism of action for this particular molecule.

Nitro-heterocyclic drugs, such as nifurtimox (B1683997) and benznidazole, are established treatments for trypanosomatid diseases like Chagas disease and human African trypanosomiasis (HAT). nih.gov A common feature of many of these drugs is their mode of action as prodrugs. They are typically activated within the parasite by a specific type of enzyme known as a type I nitroreductase (NTR). nih.gov These enzymes, which are often absent or have different specificities in mammalian host cells, catalyze the reduction of the nitro group. This bioactivation process generates reactive nitrogen species, including nitroso and hydroxylamino derivatives, and ultimately radical species that induce lethal damage to the parasite's cellular machinery, including DNA, lipids, and proteins. nih.gov

Given that this compound possesses the critical nitro group on a heterocyclic ring, it is plausible that it could be a substrate for parasitic NTRs. The presence of the phenoxy group at the 6-position could influence the compound's solubility, cell permeability, and interaction with the active site of the target enzyme.

For instance, studies on 3-nitro-1H-1,2,4-triazole-based compounds have demonstrated that modifications to the side chains can dramatically impact their potency and selectivity against various trypanosomatids, including Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Leishmania donovani. nih.gov In some series of these compounds, the introduction of a phenoxyphenyl moiety led to significant in vitro and in vivo antichagasic activity. nih.gov This suggests that the phenoxy group in this compound could play a crucial role in its potential anti-parasitic profile.

Table 1: Anti-parasitic Activity of Representative Nitro-heterocyclic Compounds

| Compound Class | Target Organism | Activity Metric | Potency | Reference |

| 5-nitro-2-furancarboxylamides | Trypanosoma brucei | In vitro | ~1000-fold more potent than nifurtimox | nih.gov |

| 3-nitrotriazole-based propanamides | T. b. rhodesiense | IC50 < 0.5 µM | Active | nih.gov |

| 3-nitrotriazole-based acetamides | L. donovani amastigotes | IC50 < 1 µM | Active | nih.gov |

This table presents data for related classes of compounds to illustrate the potential of nitro-heterocyclic structures as anti-parasitic agents. No specific data for this compound is currently available.

Further research would be required to synthesize this compound and test it against a panel of parasitic organisms to validate this hypothesis and determine its potency and spectrum of activity.

Potential as Inhibitors or Modulators of Biological Pathways

Beyond the broad-spectrum cytotoxic mechanism conferred by the nitro group, the specific arrangement of substituents in this compound may allow for more targeted interactions with biological pathways. However, there is currently no published research investigating the activity of this compound as an inhibitor or modulator of specific biological pathways.

The exploration of pyridine derivatives as inhibitors of various enzymes and receptors is a very active area of research. For example, different substituted pyridines have been investigated for their potential to inhibit kinases, proteases, and other key cellular targets. The combination of the methyl, nitro, and phenoxy groups on the pyridine core of this compound would present a unique three-dimensional pharmacophore that could be screened against a wide range of biological targets to identify potential inhibitory or modulatory activities.

Photophysical Applications (e.g., Luminescence)

The photophysical properties of nitropyridine derivatives are of growing interest for applications in materials science, particularly in the development of fluorescent probes and luminescent materials. While direct studies on the luminescence of this compound are not available, research on structurally similar compounds provides valuable insights into its potential in this area.

A study on 2-N-phenylamino-3-nitro-6-methylpyridine, a close analogue where the phenoxy linkage is replaced by a phenylamino (B1219803) group, has demonstrated interesting photophysical behavior. nih.gov These types of molecules often exhibit intramolecular charge transfer (ICT) character, where the electron-donating amino or phenoxy group and the electron-withdrawing nitro group act as a push-pull system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a large change in the dipole moment and often resulting in fluorescence with a significant Stokes shift. nih.gov

In the case of 2-N-phenylamino-3-nitro-6-methylpyridine, theoretical calculations showed that the highest occupied molecular orbital (HOMO) is primarily located on the N-amine group and the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the nitro group and the pyridine ring. nih.gov This distribution is conducive to an ICT process. The theoretical HOMO-LUMO energy gap for this compound was calculated to be 3.1617 eV, corresponding to an absorption wavelength of 392 nm. nih.gov

Table 2: Calculated Photophysical Properties of a Structurally Similar Nitropyridine Derivative

| Compound | Property | Value | Reference |

| 2-N-phenylamino-3-nitro-6-methylpyridine | HOMO-LUMO Energy Gap | 3.1617 eV | nih.gov |

| Corresponding Wavelength | 392 nm | nih.gov |

This data is for a structurally related compound and is intended to be illustrative of the potential photophysical properties of this compound.

It is plausible that this compound would exhibit similar photophysical properties. The oxygen atom of the phenoxy group is also an electron donor, and in conjunction with the nitro group, could facilitate an ICT state upon excitation. The presence of the bulky phenoxy group could also influence the solid-state packing of the molecule, which can have a significant impact on its emission properties, potentially leading to aggregation-induced emission (AIE) or other solid-state luminescence phenomena. The synthesis and detailed photophysical characterization of this compound are therefore warranted to explore its potential as a luminescent material. nih.gov

Environmental Fate and Degradation Pathways of Nitro Substituted Pyridines

Photodegradation Mechanisms

The presence of a nitroaromatic system in 2-Methyl-3-nitro-6-phenoxypyridine suggests a susceptibility to photodegradation, a process driven by the absorption of sunlight. For many nitroaromatic compounds, photodegradation is a significant pathway of environmental transformation. nih.govorst.edu The process is initiated by the absorption of photons, which excites the molecule to a higher energy state. This can lead to a variety of chemical reactions, including the reduction of the nitro group or cleavage of the aromatic ring.

Studies on other nitroaromatic compounds have shown that the efficiency of photodegradation can be influenced by the surrounding medium. For instance, the photodegradation quantum yields of 1-nitropyrene (B107360) were found to be in the order of 10⁻³ to 10⁻⁴ in various organic solvents. nih.gov The presence of other substances, such as natural photosensitizers like humic acids in water, can also accelerate photodegradation rates. For some neonicotinoid insecticides containing a pyridine (B92270) ring, UVB light plays a major role in their photodegradation.

A common photochemical reaction for nitroaromatic compounds is the nitro-nitrite rearrangement, which can lead to the formation of hydroxylated byproducts. While specific data for this compound is unavailable, it is plausible that its photodegradation would proceed through similar mechanisms, leading to the transformation of the nitro group and potential cleavage of the phenoxy ether linkage.

Biotransformation and Microbial Degradation

Microbial activity is a primary driver of the breakdown of many organic pollutants in soil and water. orst.edu The structural motifs of this compound—a nitropyridine and a phenoxy ether—are found in numerous pesticides, and their biodegradation has been the subject of extensive research.

Nitroaromatic compounds are known to be transformed by a wide range of microorganisms under both aerobic and anaerobic conditions. nih.govnih.govcswab.org A common initial step in the microbial degradation of nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. nih.gov These reactions are often fortuitous, catalyzed by non-specific enzymes. dtic.mil Some bacteria are capable of utilizing nitroaromatic compounds as a source of carbon, nitrogen, or energy, leading to complete mineralization. dtic.mil

The phenoxy group is also a target for microbial attack. Herbicides containing a phenoxy moiety are known to be degraded by various soil microorganisms. This often involves the cleavage of the ether bond, a reaction that can be catalyzed by oxygenase enzymes. For example, the herbicide pyriproxyfen, which contains a phenoxyphenoxy group, degrades rapidly in soil, with a half-life of 6.4 to 9.0 days, serving as a carbon source for soil microorganisms. piat.org.nz

Considering these established pathways, it is highly probable that this compound undergoes biotransformation in the environment. The degradation would likely involve the reduction of the nitro group and the cleavage of the phenoxy ether bond, mediated by a diverse community of soil and aquatic microorganisms.

Chemical Stability under Environmental Conditions

The chemical stability of a compound under various environmental conditions, such as pH and temperature, is a key determinant of its persistence. Hydrolysis, the reaction with water, is a significant abiotic degradation pathway for many organic compounds.

The stability of the pyridine ring and its substituents to hydrolysis can vary. The hydrolysis of pyridine derivatives is influenced by the nature and position of the substituents on the ring. rsc.org For instance, the presence of electron-withdrawing groups can affect the reactivity of the molecule. While specific hydrolysis data for this compound is not available, studies on the hydrolysis of other pyridine derivatives can provide some insights. For example, the acid hydrolysis of α-halogenated pyridine compounds has been investigated, indicating that the pyridine ring can be susceptible to cleavage under certain conditions. acs.org The ether linkage in the phenoxy group may also be subject to hydrolysis, although this is generally a slow process in the absence of microbial catalysis.

The persistence of some pyridine-based herbicides has been noted, with some being very difficult to degrade. for.se The half-life of a pesticide is a measure of its persistence and can vary widely depending on environmental conditions. orst.edu

Table 1: Factors Influencing the Environmental Stability of Structurally Related Compounds

| Factor | Influence on Stability | Relevant Compound Class |

| Sunlight (UVB) | Can lead to photodegradation, breaking down the molecule. | Neonicotinoids, Nitroaromatics |

| Microbial Activity | Can lead to biotransformation and mineralization. | Nitroaromatics, Phenoxy herbicides |

| Soil Organic Matter | Can adsorb the compound, affecting its availability for degradation. | Pyriproxyfen |

| pH | Can influence the rate of hydrolysis. | Pyridine derivatives |

| Temperature | Generally, higher temperatures increase degradation rates. | Pyriproxyfen |

This table is illustrative and based on data for structurally related compounds.

Byproduct Formation and Environmental Impact Considerations

The degradation of a parent compound can lead to the formation of various transformation products or byproducts, which may have their own environmental and toxicological profiles.

Based on the degradation pathways of analogous compounds, the breakdown of this compound could potentially generate several byproducts. Photodegradation might lead to the formation of hydroxylated nitropyridines or the corresponding aminopyridine if the nitro group is reduced. Microbial degradation could result in the formation of 2-methyl-3-amino-6-phenoxypyridine through the reduction of the nitro group. Cleavage of the ether bond would likely produce 2-methyl-3-nitro-6-hydroxypyridine and phenol (B47542).

Table 2: Potential Degradation Byproducts of this compound and their Precursor Pathways

| Potential Byproduct | Likely Precursor Pathway |

| 2-Methyl-3-amino-6-phenoxypyridine | Microbial reduction of the nitro group |

| 2-Methyl-3-nitro-6-hydroxypyridine | Microbial or hydrolytic cleavage of the ether bond |

| Phenol | Microbial or hydrolytic cleavage of the ether bond |

| Hydroxylated nitropyridines | Photodegradation |

This table presents hypothetical byproducts based on the degradation of structurally similar compounds.

Conclusions and Future Research Directions

Summary of Key Findings on 2-Methyl-3-nitro-6-phenoxypyridine

Direct experimental data for this compound is scarce. However, based on the known chemistry of related compounds, several key characteristics can be inferred. The synthesis of this compound would likely proceed through a nucleophilic aromatic substitution (SNAr) pathway. A plausible route involves the reaction of a 2-chloro-6-methyl-3-nitropyridine (B1586791) with sodium phenoxide or, conversely, the reaction of 2-methyl-3-nitro-6-halopyridine with phenol (B47542) in the presence of a suitable base. The presence of the electron-withdrawing nitro group is crucial, as it activates the pyridine (B92270) ring towards nucleophilic attack. mdpi.comnih.govresearchgate.net

The pyridine ring itself is an electron-deficient aromatic system, a characteristic that is further intensified by the strongly electron-withdrawing nitro group. nih.gov This electronic feature governs much of its predicted reactivity. The methyl group, being electron-donating, offers a site for potential functionalization through condensation reactions, for instance, with aldehydes. mdpi.comresearchgate.net The phenoxy group, connected via an ether linkage, introduces significant steric bulk and can influence the molecule's conformation and intermolecular interactions.

The table below summarizes the inferred properties of this compound based on analogous structures.

| Property | Inferred Characteristic | Basis for Inference |

| Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Reactivity of halonitropyridines with nucleophiles. google.com |

| Reactivity | Susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. The methyl group can undergo condensation reactions. | Known reactivity of nitropyridines and 2-methylpyridines. mdpi.comnih.gov |

| Electronic Nature | Electron-deficient pyridine ring due to the nitro group. | General electronic effects in substituted pyridines. nih.gov |

| Physical State | Likely a solid at room temperature. | Based on similar substituted phenoxypyridines. sigmaaldrich.com |

Unexplored Reactivity and Synthetic Opportunities

The structure of this compound presents a variety of avenues for further synthetic exploration. A primary target for transformation is the nitro group. Its reduction to an amino group would yield 2-amino-6-methyl-3-phenoxypyridine , a diamine derivative that could serve as a valuable building block for more complex heterocyclic systems, ligands for coordination chemistry, or as a precursor to pharmacologically active molecules. cymitquimica.com

The reactivity of the methyl group also warrants investigation. While condensation with aldehydes is a known reaction for 2-methyl-3-nitropyridines, the influence of the bulky phenoxy group at the 6-position on this reactivity is an open question. mdpi.comresearchgate.net Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen on the pyridine ring could offer a pathway to introduce additional functional groups, a strategy that has been successfully applied to other nitropyridines. acs.org

The phenoxy and pyridine rings themselves could be sites for further functionalization. Electrophilic substitution on the phenoxy ring, for example, could introduce substituents that modulate the electronic properties or steric hindrance of the molecule. Additionally, recent advances in pyridine ring modification, such as ring-opening and closing strategies, could potentially be applied to create novel scaffolds from this starting material. acs.org

Potential for Advanced Materials Development

The combination of a polarizable aromatic system, a nitro group, and a phenoxy substituent suggests that this compound could be a candidate for the development of advanced materials. The pyridine scaffold is a known component in functional nanomaterials and polymers. nih.govbcrcp.ac.in

The presence of the nitro group, a common feature in optical materials, suggests that this compound and its derivatives could exhibit interesting photophysical properties. nih.gov Some substituted pyridines are known to have fluorescent properties, and it would be valuable to investigate the emission characteristics of this molecule. nih.gov Derivatives of this compound, particularly those resulting from the transformation of the nitro group, could be explored as monomers for the synthesis of novel polymers with tailored thermal or optical properties. The phenoxy group could enhance solubility and processability of such polymers.

Targeted Biological Applications and Therapeutic Development

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. bcrcp.ac.inrsc.org The nitro group is also a known pharmacophore, present in a variety of bioactive molecules with antimicrobial and antineoplastic activities. nih.gov This combination of a pyridine core and a nitro substituent makes this compound an intriguing scaffold for therapeutic development.

While no specific biological activity has been reported for this compound, related structures have shown promise. For instance, various nitropyridine derivatives have been investigated for their biological significance. nih.gov The reduction of the nitro group to an amine would generate a 3-amino-2-methyl-6-phenoxypyridine structure, and aminopyridines are a well-established class of compounds with diverse biological activities. tandfonline.com

Future research could involve screening this compound and its derivatives against a range of biological targets, including kinases, proteases, and microbial enzymes. The phenoxy group offers a handle for modification to optimize binding interactions and pharmacokinetic properties. The synthesis of a small library of analogs with variations on the phenoxy ring could be a fruitful starting point for a drug discovery program.

Methodological Advancements in Characterization and Computational Studies

Given the lack of extensive experimental data, computational studies would be invaluable in elucidating the properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular structure, vibrational spectra, and electronic properties, such as the HOMO-LUMO energy gap, which provides insights into its reactivity and optical characteristics. tandfonline.comresearchgate.net Such computational approaches have been successfully used for similar molecules like 2-hydroxy-5-methyl-3-nitropyridine. researchgate.net

Advanced spectroscopic techniques could then be used to validate the computational predictions. Detailed 1H and 13C NMR analysis, including 2D techniques like COSY and HMBC, would be essential for unambiguous structure determination. High-resolution mass spectrometry would confirm the molecular formula. nih.gov

Furthermore, computational docking studies could be used to predict the binding of this compound and its derivatives to the active sites of various proteins, helping to prioritize compounds for biological screening. tandfonline.com The N-O bond dissociation enthalpy could also be computationally studied to understand its potential as an N-oxide precursor. mdpi.com

Q & A

Q. What experimental methods are recommended for characterizing the structural and electronic properties of 2-methyl-3-nitro-6-phenoxypyridine?

Answer:

- FTIR and Raman Spectroscopy : Use these to analyze vibrational modes and confirm functional groups (e.g., nitro, phenoxy). Compare experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) for validation .

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to resolve substituent positions and assess electronic effects of the methyl, nitro, and phenoxy groups.

- X-ray Crystallography : If crystalline, determine bond lengths, angles, and intermolecular interactions to validate computational models.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Stepwise Functionalization : Nitrate 2-methyl-6-phenoxypyridine using HNO/HSO under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via melting point analysis and GC-MS.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of nitro compound vapors .

- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Regularly inspect for container integrity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict and resolve contradictions in experimental data for this compound?

Answer:

- Conformational Analysis : Perform DFT calculations (B3LYP/cc-pVTZ) to identify stable conformers and compare with experimental FTIR/Raman data. Discrepancies may arise from solvent effects or crystal packing .

- Reactivity Prediction : Use frontier molecular orbital (FMO) theory to assess electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect can be quantified via Mulliken charges .

Q. What green chemistry approaches can replace traditional solvent-based syntheses for this compound?

Answer:

- Solvent-Free Reactions : Adapt protocols from solvent-free pyridine derivative syntheses (e.g., solid-state reactions with NaOEt as a catalyst) .

- Microwave-Assisted Synthesis : Reduce reaction time and energy consumption while maintaining regioselectivity for nitro-group placement.

Q. How should researchers address the lack of ecological and toxicity data for this compound?

Answer:

- In Silico Toxicity Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate acute toxicity. Cross-validate with Ames test data for mutagenicity .

- Microcosm Studies : Assess biodegradability in soil/water systems spiked with the compound. Monitor nitro-group reduction products (e.g., amines) via LC-MS .

Q. What strategies are effective for synthesizing derivatives (e.g., halogenated or fluorinated analogs) of this compound?

Answer:

Q. How can researchers design experiments to resolve conflicting spectral data (e.g., NMR shifts) for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.